N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide

Description

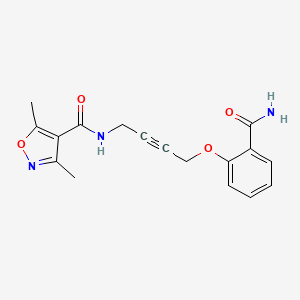

N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic small-molecule compound characterized by a 3,5-dimethylisoxazole-4-carboxamide core linked via a but-2-yn-1-yl spacer to a 2-carbamoylphenoxy moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions.

Properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-11-15(12(2)24-20-11)17(22)19-9-5-6-10-23-14-8-4-3-7-13(14)16(18)21/h3-4,7-8H,9-10H2,1-2H3,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVBPCNEGYZOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound's structure can be broken down into distinct functional groups:

- Carbamoyl group : Contributes to the compound's solubility and interaction with biological targets.

- Isosazole ring : Known for its role in modulating biological activity through interactions with enzymes and receptors.

- Alkynyl chain : Imparts unique properties that may enhance the compound's binding affinity.

Research indicates that this compound may act through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent:

- In vitro Studies : Cell lines treated with the compound exhibited reduced viability, indicating cytotoxic effects against cancer cells. For instance, IC50 values were reported in the nanomolar range, suggesting potent activity compared to standard chemotherapeutics .

Antifungal Activity

The compound also exhibits antifungal properties:

- Mechanism : It targets succinate dehydrogenase (SDH), a crucial enzyme for fungal metabolism. In assays, it demonstrated significant inhibition against various fungal strains, outperforming some commercial fungicides .

Case Studies

- Cancer Treatment : A study involving the administration of the compound in xenograft models showed a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent in oncology .

- Fungal Infections : In agricultural applications, field trials revealed that crops treated with the compound exhibited enhanced resistance to fungal diseases, indicating its utility as a fungicide .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several cholinesterase inhibitors and GPCR modulators (Table 1). Key differences lie in substituent groups and spacer chains, which dictate target specificity and potency.

Table 1: Structural and Functional Comparison

Functional Divergence Based on Substituents

- Cholinesterase Inhibition : Compounds like 7b-C9 and 10-C10 exhibit AChE inhibition due to quaternary ammonium groups and bulky aromatic substituents (e.g., tetrahydroacridine), which enhance binding to the enzyme’s catalytic site . In contrast, the target compound lacks charged groups, suggesting divergent targets.

- GPCR Modulation: The chlorophenyl-substituted isoxazole carboxamide in activates TGR5 but shows minimal interaction with α-arrestins or GRKs, indicating biased signaling . The target compound’s 2-carbamoylphenoxy group may alter receptor engagement, warranting comparative cAMP/arrestin recruitment assays.

- Synthetic Accessibility : The target compound’s alkyne spacer and carbamoyl group may improve solubility over analogs like 10-C10 , which has a low synthetic yield (10%) due to steric hindrance from its tetrahydroacridine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.